molecular formula C12H14F3N B15206798 4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine

4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B15206798
M. Wt: 229.24 g/mol
InChI Key: DPRWVICRCRRDKS-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with a suitable pyrrolidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, distillation, or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle without the trifluoromethyl group.

    2-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group but lacks the pyrrolidine ring.

    4-Methylpyrrolidine: Similar structure but without the trifluoromethyl-substituted phenyl ring.

Uniqueness

4-Methyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct electronic and steric properties, which can influence the compound’s reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

4-methyl-2-[2-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C12H14F3N/c1-8-6-11(16-7-8)9-4-2-3-5-10(9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3

InChI Key

DPRWVICRCRRDKS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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